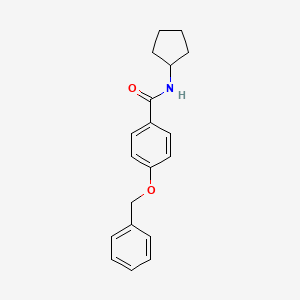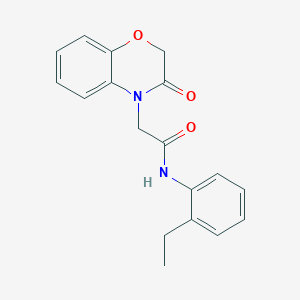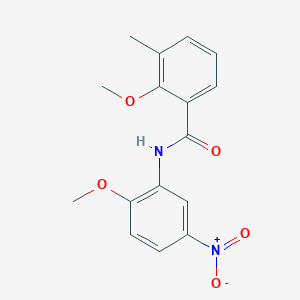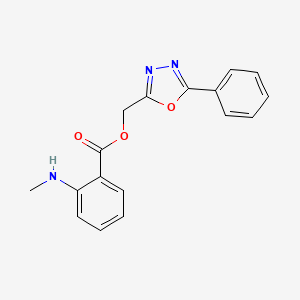
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)
Overview
Description
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide), also known as TMAF, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in drug delivery and tissue engineering. TMAF is a member of the furan-based amide family, and its unique chemical structure makes it an attractive candidate for various biomedical applications.
Mechanism of Action
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s mechanism of action is not fully understood, but it is believed to interact with cell membranes and alter their permeability. This property makes N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) an attractive candidate for drug delivery systems, as it can facilitate the transport of drugs across cell membranes.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) has minimal toxicity and does not cause any significant physiological effects when administered at low doses. However, at high doses, N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) may cause mild irritation and inflammation at the site of administration.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) is its ability to enhance the solubility and stability of poorly soluble drugs, making it an attractive option for drug formulation. However, N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s potential toxicity at high doses may limit its use in certain applications.
Future Directions
There are several potential future directions for N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) research, including its use in tissue engineering and regenerative medicine. N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s ability to interact with cell membranes may make it an attractive option for the development of novel biomaterials that can promote tissue regeneration and repair. Additionally, N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s unique chemical structure may make it an attractive candidate for the development of new drug delivery systems that can improve the efficacy and safety of existing drugs.
Scientific Research Applications
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) has been extensively studied for its potential applications in drug delivery systems, particularly in the development of sustained-release formulations. The compound has also been investigated for its ability to enhance the stability and solubility of poorly soluble drugs, making it an attractive option for drug formulation.
properties
IUPAC Name |
N-[3-(furan-2-carbonylamino)-2,4,6-trimethylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-10-12(2)17(21-19(23)15-7-5-9-25-15)13(3)16(11)20-18(22)14-6-4-8-24-14/h4-10H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKONYZTXCLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=CO2)C)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408482.png)
![2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4408495.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile](/img/structure/B4408512.png)
![1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408513.png)

![1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408529.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408531.png)
![3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide](/img/structure/B4408535.png)
![N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B4408554.png)